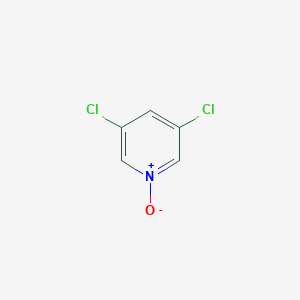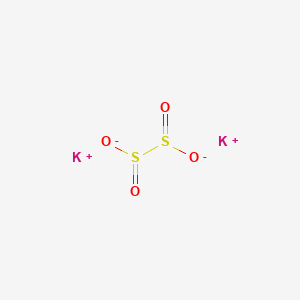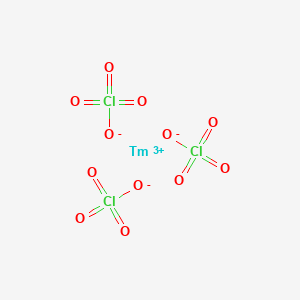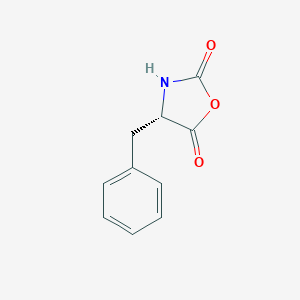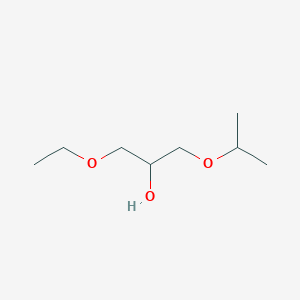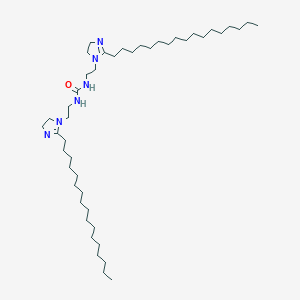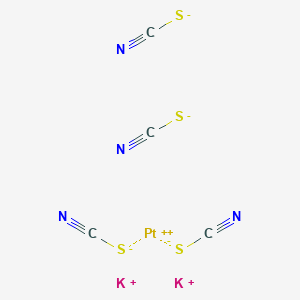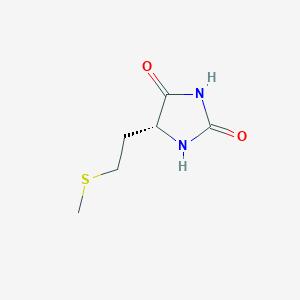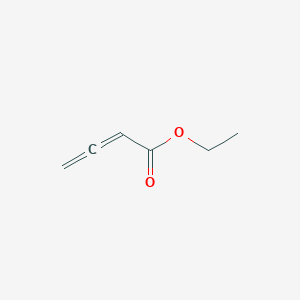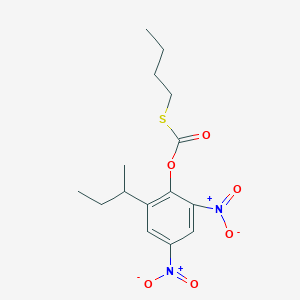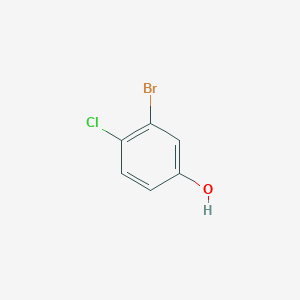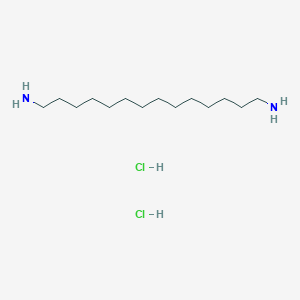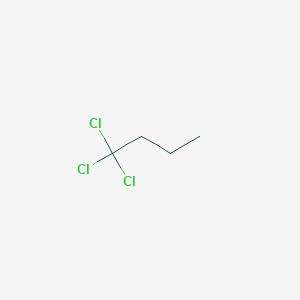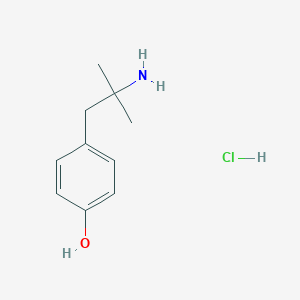
4-(2-Amino-2-methylpropyl)phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-2-methylpropyl)phenol hydrochloride, also known as 4-AMP, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 4-(2-Amino-2-methylpropyl)phenol hydrochloride involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of the release of various neurotransmitters, including dopamine and serotonin. The modulation of these neurotransmitters has been found to have significant effects on mood regulation, reward processing, and addiction.
生化和生理效应
4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to exhibit several biochemical and physiological effects. In addition to its effects on dopamine and serotonin neurotransmission, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has also been found to increase the release of norepinephrine and acetylcholine. This increase in neurotransmitter release has been associated with improvements in cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-Amino-2-methylpropyl)phenol hydrochloride in lab experiments is its high potency and selectivity for TAAR1. This allows for precise modulation of neurotransmitter release and signaling pathways. Additionally, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 4-(2-Amino-2-methylpropyl)phenol hydrochloride in lab experiments is its limited solubility in water, which can make it challenging to administer in some experimental settings.
未来方向
There are several future directions for research involving 4-(2-Amino-2-methylpropyl)phenol hydrochloride. One of the most promising areas is in the development of novel therapeutic agents for psychiatric disorders. 4-(2-Amino-2-methylpropyl)phenol hydrochloride has shown potential as a treatment for depression, anxiety, and addiction, and further research is needed to fully explore its therapeutic potential. Additionally, the effects of 4-(2-Amino-2-methylpropyl)phenol hydrochloride on cognitive function and memory warrant further investigation, as this could have implications for the development of new treatments for cognitive disorders. Finally, the development of new methods for synthesizing and administering 4-(2-Amino-2-methylpropyl)phenol hydrochloride could improve its utility in lab experiments and clinical settings.
Conclusion:
In conclusion, 4-(2-Amino-2-methylpropyl)phenol hydrochloride is a promising compound with significant potential for use in scientific research. Its unique biochemical and physiological effects, coupled with its high potency and selectivity for TAAR1, make it a promising candidate for further investigation. Future research in this area could lead to the development of novel therapeutic agents for psychiatric disorders and cognitive disorders.
合成方法
The synthesis of 4-(2-Amino-2-methylpropyl)phenol hydrochloride can be achieved through several methods, including the reduction of 4-nitro-3-(2-amino-2-methylpropyl)phenol using hydrogen gas and palladium on carbon catalyst. Another method involves the reduction of 4-nitro-3-(2-hydroxy-2-methylpropyl)phenol using sodium borohydride. These methods have been successfully used to produce high yields of 4-(2-Amino-2-methylpropyl)phenol hydrochloride.
科学研究应用
4-(2-Amino-2-methylpropyl)phenol hydrochloride has been extensively studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to act as a potent agonist for the trace amine-associated receptor 1 (TAAR1), which is highly expressed in the brain. This receptor plays a crucial role in regulating dopamine and serotonin neurotransmission, which are involved in mood regulation, reward processing, and addiction. Therefore, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been investigated for its potential therapeutic use in treating various psychiatric disorders, including depression, anxiety, and addiction.
属性
CAS 编号 |
13990-26-6 |
|---|---|
产品名称 |
4-(2-Amino-2-methylpropyl)phenol hydrochloride |
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC 名称 |
4-(2-amino-2-methylpropyl)phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)7-8-3-5-9(12)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H |
InChI 键 |
VJGSBEUXHIOLPE-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)O)N.Cl |
规范 SMILES |
CC(C)(CC1=CC=C(C=C1)O)N.Cl |
同义词 |
Phenethylamine, alpha,alpha-methyl-p-hydroxy-, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



